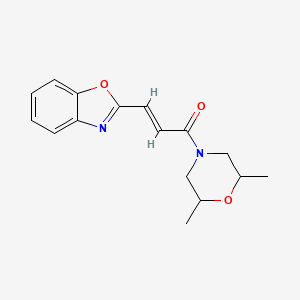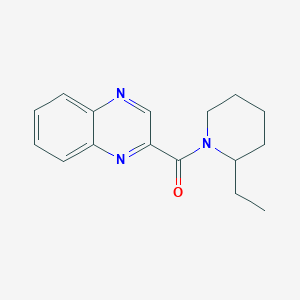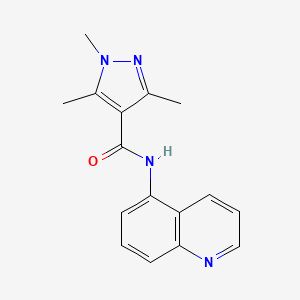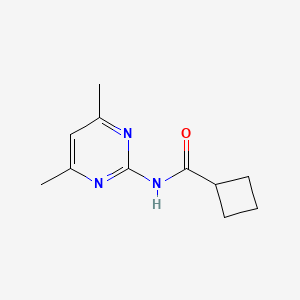
N-tert-butylquinoxaline-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-tert-butylquinoxaline-2-carboxamide, also known as NBQX, is a synthetic compound that belongs to the quinoxaline family. It is a potent and selective antagonist for the glutamate receptor, specifically the AMPA subtype. NBQX is widely used in scientific research to study the role of glutamate receptors in various physiological and pathological processes.
Mécanisme D'action
N-tert-butylquinoxaline-2-carboxamide is a selective antagonist for the AMPA subtype of glutamate receptors. It binds to the receptor and prevents the binding of glutamate, thereby reducing the excitatory effects of glutamate on the neuron. This leads to a reduction in the influx of calcium ions into the neuron, which is a key step in the process of excitotoxicity.
Biochemical and physiological effects:
N-tert-butylquinoxaline-2-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the release of glutamate from neurons, reduce the activity of NMDA receptors, and reduce the production of reactive oxygen species. It has also been shown to have neuroprotective effects in various animal models of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-tert-butylquinoxaline-2-carboxamide in lab experiments is its selectivity for the AMPA subtype of glutamate receptors. This allows researchers to specifically study the role of this subtype in various physiological and pathological processes. However, one limitation of using N-tert-butylquinoxaline-2-carboxamide is that it is not effective against other subtypes of glutamate receptors, such as NMDA and kainate receptors.
Orientations Futures
There are a number of future directions for research on N-tert-butylquinoxaline-2-carboxamide. One area of research is the development of more selective and potent AMPA receptor antagonists. Another area of research is the study of the role of glutamate receptors in various neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, the potential use of N-tert-butylquinoxaline-2-carboxamide as a therapeutic agent for these disorders should be investigated further.
Méthodes De Synthèse
N-tert-butylquinoxaline-2-carboxamide can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 2,3-dichloroquinoxaline with tert-butylamine to form the tert-butyl quinoxaline intermediate. This intermediate is then reacted with chloroacetyl chloride to form the final product, N-tert-butylquinoxaline-2-carboxamide.
Applications De Recherche Scientifique
N-tert-butylquinoxaline-2-carboxamide has been extensively used in scientific research to study the role of glutamate receptors in various physiological and pathological processes. It has been shown to be effective in reducing excitotoxicity, a process that leads to neuronal damage and death in various neurological disorders such as stroke and traumatic brain injury.
Propriétés
IUPAC Name |
N-tert-butylquinoxaline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-13(2,3)16-12(17)11-8-14-9-6-4-5-7-10(9)15-11/h4-8H,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZHZRMJDVJFWGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=NC2=CC=CC=C2N=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(2,5-Dimethyl-1-propan-2-ylpyrrole-3-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7506026.png)

![[5-(4-Fluorophenyl)furan-2-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7506031.png)
![1-[2-(8-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]pyrrolidin-2-one](/img/structure/B7506041.png)
![5-bromo-N-methyl-N-[(5-methylfuran-2-yl)methyl]furan-2-carboxamide](/img/structure/B7506048.png)




![N,5-dimethyl-N-[(5-methylfuran-2-yl)methyl]furan-2-carboxamide](/img/structure/B7506078.png)



![N-[(4-fluorophenyl)methyl]-N,1,3,5-tetramethylpyrazole-4-carboxamide](/img/structure/B7506127.png)